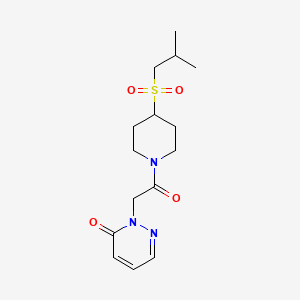

2-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Beschreibung

2-(2-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) linked to a piperidine moiety via a ketone-containing ethyl bridge. The piperidine ring is substituted at the 4-position with an isobutylsulfonyl group (–SO₂–C(CH₂CH₃)₂), which introduces steric bulk and polar characteristics. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and central nervous system (CNS) targeting agents, where sulfonyl groups enhance solubility and binding affinity .

Eigenschaften

IUPAC Name |

2-[2-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-12(2)11-23(21,22)13-5-8-17(9-6-13)15(20)10-18-14(19)4-3-7-16-18/h3-4,7,12-13H,5-6,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOALBHGIZSWFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of a pyridazinone derivative with an appropriate piperidine derivative under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Research indicates that derivatives of piperidine and pyridazine exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, piperidine derivatives have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli .

- Anticonvulsant Activity : Certain analogs have demonstrated potential anticonvulsant effects when tested in animal models using standard protocols like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) .

- Enzyme Inhibition : The compound's sulfonamide functionality is linked to enzyme inhibition, particularly acetylcholinesterase (AChE) and urease, making it a candidate for treating conditions like Alzheimer's disease and urinary tract infections .

Case Study 1: Antimicrobial Efficacy

In a recent study, compounds similar to 2-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one were synthesized and tested for antimicrobial activity. Results indicated that these compounds exhibited significant inhibition against both gram-positive and gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticonvulsant Activity

Another investigation assessed the anticonvulsant properties of related piperidine derivatives using animal models. The study found that certain analogs significantly reduced seizure frequency compared to control groups, suggesting a promising avenue for developing new anticonvulsant medications .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of pyridazinone derivatives with piperidine/piperazine substituents.

Structural and Functional Comparison

Key Trends and Implications

Substituent Effects on Solubility: Sulfonyl groups (e.g., isobutylsulfonyl) improve aqueous solubility due to their polar nature .

Target Binding :

- Piperazine/piperidine rings with electron-withdrawing groups (e.g., sulfonyl, halogenated aryl) may enhance interactions with charged or polar binding pockets in enzymes like kinases or GPCRs .

- Methyl or methoxy groups on aromatic rings (e.g., p-tolyl) can modulate steric hindrance and π-π stacking interactions .

Metabolic Stability :

Biologische Aktivität

The compound 2-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 320.4 g/mol. The structure features a pyridazinone core, which is known for its pharmacological significance.

1. Anticancer Activity

Pyridazinone derivatives, including the compound in focus, have been reported to exhibit anticancer properties. Several studies have highlighted their ability to inhibit tumor cell proliferation through various mechanisms:

- Mechanism : The inhibition of certain kinases and modulation of apoptotic pathways are common mechanisms observed in pyridazinone derivatives.

- Case Study : A study demonstrated that similar pyridazinones showed significant cytotoxicity against human cancer cell lines, suggesting potential for development as anticancer agents .

2. Anti-inflammatory Effects

The anti-inflammatory activity of pyridazinones has been documented extensively:

- Inhibition of COX Enzymes : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.

- Research Findings : In vitro studies indicated that certain derivatives effectively reduced IL-1β production in stimulated HL-60 cells, showcasing their potential as anti-inflammatory agents .

3. Antimicrobial Activity

Pyridazinones have also been evaluated for their antimicrobial properties:

- Broad Spectrum : Various derivatives have exhibited activity against both bacterial and fungal strains.

- Mechanism : The proposed mechanism involves disruption of microbial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyridazinones is crucial for optimizing their biological activity:

- Substituents Influence : The presence of specific functional groups, such as sulfonyl or alkyl chains, significantly affects the potency and selectivity of these compounds against various biological targets.

- Table 1: Summary of Biological Activities Based on Structural Variations

| Compound Variant | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| Base Pyridazinone | Moderate | High | Moderate |

| Isobutyl Sulfonyl | High | Very High | High |

| Alkyl Substituted | Very High | Moderate | Low |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Phosphodiesterases (PDEs) : Some pyridazinones have been identified as selective inhibitors of PDE enzymes, which play a critical role in cellular signaling pathways related to inflammation and cancer .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, coupling pyridazinone derivatives with isobutylsulfonyl-piperidine intermediates via nucleophilic substitution or amidation. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalysts like EDCI/HOBt for amide bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields .

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer : Use a combination of:

- X-ray crystallography to determine bond lengths, angles, and torsional conformations (e.g., triclinic crystal system with space group P1) .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm proton environments and connectivity .

- Mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC with C18 columns and UV detection (λ = 254 nm) using methanol/buffer mobile phases (e.g., sodium acetate pH 4.6) .

- Thermogravimetric analysis (TGA) to evaluate thermal stability .

- Reference standards (e.g., USP/EP impurities) for calibration .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s biological activity and mechanism of action?

- Methodological Answer :

- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry. For antimicrobial studies, use MIC assays against Gram-positive/negative strains .

- Target identification : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to validate protein binding .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, buffer pH, incubation time) across studies .

- Structural analogs : Benchmark against similar compounds (e.g., 4-phenylpiperazine derivatives) to identify substituent effects .

- Dose-response validation : Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays) .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance efficacy?

- Methodological Answer :

- Functional group modulation : Replace the isobutylsulfonyl group with bulkier substituents (e.g., benzylsulfonyl) to study steric effects .

- Computational docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 or EGFR) .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition .

- Quantum mechanical calculations : Apply DFT (B3LYP/6-31G*) to analyze electron density maps for reactive sites .

Q. What experimental approaches address discrepancies between computational predictions and observed crystallographic data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.